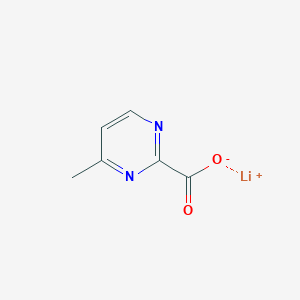

Lithium;4-methylpyrimidine-2-carboxylate

Description

Overview of Pyrimidine-Based Ligands in Coordination Chemistry

The pyrimidine (B1678525) skeleton, a heterocyclic aromatic ring with two nitrogen atoms, is a fundamental component of nucleobases like cytosine, thymine, and uracil, making it a subject of immense biological and chemical interest. researchgate.netnih.gov In coordination chemistry, pyrimidine and its derivatives serve as versatile ligands. The nitrogen atoms in the ring possess lone pairs of electrons, enabling them to coordinate with metal ions. Depending on the substituents, pyrimidines can act as monodentate or bidentate ligands, bridging multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). scribd.com The electronic properties of the pyrimidine ring can be tuned by adding various functional groups, which in turn influences the properties of the resulting metal complexes. researchgate.net This tunability is crucial for designing materials with specific catalytic, magnetic, or optical characteristics.

Significance of Carboxylate Functionality in Metal Complexation

The carboxylate group (RCOO⁻) is one of the most important functional groups in coordination chemistry due to its ability to bind to metal ions in various modes. wikipedia.orggiqimo.com These modes include monodentate (binding through one oxygen atom), bidentate chelating (binding to the same metal ion through both oxygen atoms), and bidentate bridging (connecting two different metal ions). wikipedia.org This versatility allows for the construction of a wide array of molecular architectures, from simple mononuclear complexes to intricate three-dimensional polymers. giqimo.com Carboxylate ligands are classified as "hard" donors according to Hard-Soft Acid-Base (HSAB) theory, meaning they form strong bonds with hard metal ions. wikipedia.org The presence of both a pyrimidine ring and a carboxylate group in a single ligand, as in the 4-methylpyrimidine-2-carboxylate anion, creates a multifunctional chelating agent capable of forming stable and structurally diverse complexes.

Contextualizing Lithium Salts within Advanced Inorganic and Materials Chemistry Research

Lithium salts are critical components in modern technology, most notably in the field of energy storage. They are the primary charge carriers in the electrolytes of commercial lithium-ion batteries. rsc.orgrsc.orgcicenergigune.com Research in this area is focused on developing new lithium salts that can improve battery performance, such as increasing ionic conductivity, enhancing thermal and electrochemical stability, and ensuring the formation of a stable protective layer on the electrodes. cicenergigune.commdpi.com Beyond batteries, lithium salts are used in the synthesis of organolithium reagents, which are essential in organic and organometallic synthesis. wikipedia.org In materials chemistry, the small size and high charge density of the lithium cation (Li⁺) lead to unique coordination environments and crystal structures, making lithium-containing compounds interesting for studies in solid-state chemistry and for the development of new functional materials. iaea.orgaps.org

Research Scope and Objectives for Lithium 4-Methylpyrimidine-2-Carboxylate Studies

While extensive literature exists on pyrimidine ligands, carboxylate complexes, and lithium salts individually, specific academic studies focusing solely on Lithium 4-methylpyrimidine-2-carboxylate are not widely documented in publicly available research. However, based on its chemical structure, the research scope and objectives for studying this compound can be logically inferred.

A primary objective would be its synthesis and structural characterization. Researchers would aim to develop an efficient synthesis protocol and subsequently determine its solid-state structure through single-crystal X-ray diffraction. This would reveal the coordination environment of the lithium ion, including bond lengths, bond angles, and the nature of the crystal packing.

Further studies would likely explore its potential as a precursor in coordination chemistry. By reacting Lithium 4-methylpyrimidine-2-carboxylate with transition metal salts, researchers could synthesize new heterometallic complexes or coordination polymers. The objective would be to investigate how the 4-methylpyrimidine-2-carboxylate ligand organizes these metal ions and to study the magnetic, electronic, or porous properties of the resulting materials.

Another key research direction would be its evaluation as a potential component in lithium-ion battery electrolytes. The objectives would include measuring its solubility in common electrolyte solvents, its ionic conductivity, and its electrochemical stability window. The pyrimidine moiety could influence the formation of the solid-electrolyte interphase (SEI) on the anode, a critical factor for battery longevity and safety. cicenergigune.com

Data Tables

Table 1: General Properties of Constituent Moieties

| Feature | Pyrimidine Ligands | Carboxylate Ligands | Lithium Salts |

| Common Coordination Modes | Monodentate, Bidentate Bridging | Monodentate, Bidentate Chelating, Bidentate Bridging | Varies with anion and solvent; often tetrahedral or octahedral coordination |

| Role in Chemistry | Building blocks for MOFs, Biologically relevant complexes | Formation of diverse coordination polymers, pH-sensitive metal binding | Electrolytes in batteries, Reagents in organic synthesis, Building blocks for solid-state materials |

| HSAB Classification | Borderline Base (N-donor) | Hard Base (O-donor) | Hard Acid (Li⁺) |

Table 2: Physicochemical Data for Lithium 4-Methylpyrimidine-2-Carboxylate

| Property | Value |

| CAS Number | 2243505-09-9 |

| Molecular Formula | C₆H₅LiN₂O₂ |

| Molecular Weight | 144.06 g/mol |

| Synonyms | Lithium 4-methyl-2-pyrimidinecarboxylate |

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;4-methylpyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.Li/c1-4-2-3-7-5(8-4)6(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCENVYJTZPCYAZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC(=NC=C1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Lithium 4 Methylpyrimidine 2 Carboxylate

Approaches to Carboxylate Salt Formation from 4-Methylpyrimidine-2-Carboxylic Acid Precursors

A common and straightforward route to Lithium 4-methylpyrimidine-2-carboxylate involves the synthesis of the corresponding carboxylic acid, 4-methylpyrimidine-2-carboxylic acid, as a precursor, followed by a neutralization reaction with a lithium base.

One effective method for the synthesis of 4-methylpyrimidine-2-carboxylic acid begins with a suitable precursor such as 2-cyano-4-methylpyrimidine. The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. For instance, heating the nitrile under reflux with a strong acid like hydrochloric acid or a strong base like sodium hydroxide will yield the carboxylic acid.

Once 4-methylpyrimidine-2-carboxylic acid is obtained and purified, it can be readily converted to its lithium salt. This is typically achieved by reacting the carboxylic acid with a lithium base, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃), in an appropriate solvent, often water or an alcohol. The reaction is a simple acid-base neutralization, yielding the lithium salt and water or carbonic acid (which decomposes to water and carbon dioxide).

Table 1: Typical Reaction Conditions for Carboxylate Salt Formation

| Step | Reagents | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Hydrolysis of 2-cyano-4-methylpyrimidine | HCl (aq) or NaOH (aq) | Water | Reflux | 2-6 hours |

Direct Metalation Strategies Involving Lithium Reagents

An alternative and more direct approach to Lithium 4-methylpyrimidine-2-carboxylate is through the direct metalation of the 4-methylpyrimidine ring. This method, often referred to as directed ortho-metalation (DoM), utilizes a strong organolithium reagent to deprotonate a specific position on the aromatic ring, which is then quenched with carbon dioxide to form the carboxylate. nih.govbaranlab.org

In the case of 4-methylpyrimidine, the nitrogen atoms in the pyrimidine (B1678525) ring act as directing groups, guiding the lithiation to the adjacent C2 position. A strong, non-nucleophilic base is required for this deprotonation. n-Butyllithium (n-BuLi) is a commonly employed reagent for such transformations. nih.govwikipedia.org

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to prevent side reactions. nih.govprinceton.edu After the lithiation is complete, the resulting 4-methylpyrimidin-2-yllithium intermediate is quenched by bubbling carbon dioxide gas through the reaction mixture or by pouring the mixture over dry ice (solid CO₂). An acidic workup then protonates the carboxylate to yield the carboxylic acid, which can subsequently be converted to the lithium salt as described in section 2.1, or the lithium carboxylate can be isolated directly from the reaction mixture prior to acidic workup.

Table 2: Reagents and Conditions for Direct Metalation

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| Lithiation | 4-methylpyrimidine, n-Butyllithium | Anhydrous THF | -78 °C |

Mechanistic Considerations in the Synthesis of Lithium Carboxylate Derivatives

The mechanisms underlying the two primary synthetic strategies are distinct.

In the carboxylate salt formation from a carboxylic acid precursor , the key step is the hydrolysis of a nitrile. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion. In basic hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation from water yields an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to the carboxylate salt and ammonia. The final step of forming the lithium salt is a straightforward Brønsted-Lowry acid-base reaction.

The direct metalation strategy operates through the mechanism of directed ortho-metalation. baranlab.org The Lewis basic nitrogen atoms of the 4-methylpyrimidine ring coordinate to the lithium atom of the n-butyllithium aggregate. This coordination brings the butyl anion in close proximity to the C2 proton, facilitating its abstraction. This pre-coordination complex enhances the kinetic acidity of the C2 proton, allowing for regioselective deprotonation over other positions on the ring. The resulting 4-methylpyrimidin-2-yllithium is a powerful nucleophile. The subsequent carboxylation step involves the nucleophilic attack of the lithiated carbon onto the electrophilic carbon of carbon dioxide, forming the lithium carboxylate.

Purification and Isolation Techniques for Academic Research

The purification and isolation of Lithium 4-methylpyrimidine-2-carboxylate are critical to obtaining a product of high purity for academic research. The appropriate technique depends on the synthetic route employed and the nature of any impurities.

Following synthesis via the carboxylic acid precursor route , the intermediate 4-methylpyrimidine-2-carboxylic acid is typically purified by recrystallization from a suitable solvent or by column chromatography. Once the lithium salt is formed, it can be isolated by precipitation from the reaction mixture, often by the addition of a less polar co-solvent, or by evaporation of the solvent. The resulting solid can be washed with a cold, non-polar solvent to remove any residual soluble impurities.

For the direct metalation route , the workup procedure is crucial. After quenching with carbon dioxide, the reaction mixture will contain the desired lithium carboxylate, the lithium salt of any excess organolithium reagent, and other byproducts. If the carboxylic acid is first isolated, it can be purified as described above. If the lithium salt is to be isolated directly, careful extraction and precipitation procedures are necessary.

A common purification method for lithium salts is recrystallization . nih.gov This involves dissolving the crude product in a minimal amount of a suitable hot solvent in which it has high solubility and then allowing the solution to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is critical and may require some empirical investigation.

Table 3: Common Purification Techniques

| Technique | Description | Application |

|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool and crystallize. | Primary method for purifying the final lithium salt or the carboxylic acid intermediate. nih.gov |

| Washing | Rinsing the isolated solid with a solvent in which the desired product is sparingly soluble but impurities are soluble. | Removal of residual reagents and byproducts. |

| Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | Used during the workup of the direct metalation reaction to separate the product from non-polar byproducts. |

Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis to confirm the structure and purity of the Lithium 4-methylpyrimidine-2-carboxylate.

Advanced Structural Elucidation and Solid State Characteristics

Single Crystal X-ray Diffraction Analysis of Lithium 4-Methylpyrimidine-2-Carboxylate and Analogues

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. While a dedicated study on Lithium 4-methylpyrimidine-2-carboxylate is not extensively reported, significant insights can be drawn from the analysis of analogous structures, such as lithium complexes with other pyrimidine (B1678525) carboxylates and related N,O-donor ligands. iaea.orgnih.gov

The lithium(I) cation, owing to its small ionic radius and high charge density, typically exhibits coordination numbers ranging from four to six. In complexes with N,O-donor ligands like 4-methylpyrimidine-2-carboxylate, the Li⁺ ion is expected to be coordinated by the nitrogen atom of the pyrimidine ring and oxygen atoms from the carboxylate group. iaea.orgacs.org Studies on analogous lithium carboxylate complexes show that distorted tetrahedral and trigonal-bipyramidal geometries are common. nih.govnih.gov

In a potential hydrated structure of Lithium 4-methylpyrimidine-2-carboxylate, the coordination sphere of the lithium ion would likely be completed by water molecules. For instance, in a related tetrameric lithium pyrimidine-4-carboxylate complex, one Li⁺ ion adopts a distorted tetrahedral geometry while another displays a distorted trigonal-bipyramidal environment, coordinated by carboxylate oxygens, pyrimidine nitrogens, and water molecules. nih.gov The Li-O and Li-N bond distances are characteristic of such coordination environments, typically falling within established ranges. iaea.orgbham.ac.uk

| Parameter | Typical Range | Coordination Geometry | Reference Example |

|---|---|---|---|

| Coordination Number | 4, 5, or 6 | Tetrahedral, Trigonal Bipyramidal | [Li₄(C₅H₃N₂O₂)₄(H₂O)₄] nih.gov |

| Li-O Bond Length (Å) | 1.90 - 2.40 | Dependent on coordination mode | Lithium Pyrazine Carboxylates iaea.org |

| Li-N Bond Length (Å) | 2.05 - 2.36 | Dependent on sterics | Lithium Pyrazine Carboxylates iaea.org |

The 4-methylpyrimidine-2-carboxylate anion is a versatile ligand capable of multiple coordination modes. wikipedia.org It can act as a bidentate chelating ligand to a single metal center through one of the pyrimidine nitrogen atoms and an adjacent carboxylate oxygen atom. However, a prevalent and structurally significant bonding motif for carboxylate ligands in coordination polymers is the bridging mode. wikipedia.org

Specifically, the carboxylate group can bridge two different lithium cations, a mode denoted as μ₂-bridging. wikipedia.orgresearchgate.net In this arrangement, each oxygen atom of the carboxylate group coordinates to a different lithium ion. This μ₂-bridging is a key factor in the formation of extended one-, two-, or three-dimensional polymeric networks. In a documented lithium pyrimidine-4-carboxylate structure, the ligands exhibit both μ₂ and μ₃ bridging modes, creating a complex tetrameric molecular cluster. nih.gov This propensity for forming coordination polymers is a hallmark of metal carboxylate chemistry. researchgate.net

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| Monodentate (κ¹) | One oxygen atom binds to the metal center. | Terminal ligand |

| Bidentate Chelating (κ²) | Both oxygen atoms bind to the same metal center. | Forms a chelate ring |

| Bidentate Bridging (μ₂-syn,anti) | Each oxygen atom binds to a different metal center. | Forms polymeric chains or networks researchgate.net |

Beyond strong hydrogen bonds, weaker interactions such as C—H···O and C—H···N contacts play a crucial role in consolidating the crystal structure. tandfonline.comresearchgate.net Furthermore, π–π stacking interactions between the aromatic pyrimidine rings of adjacent ligands can contribute significantly to the stability of the crystal lattice, often leading to the formation of layered or stacked supramolecular architectures. nih.gov The interplay of these varied interactions dictates the final three-dimensional arrangement of the molecules in the solid state. rsc.orgresearchgate.net

Powder X-ray Diffraction Characterization of Crystalline Phases and Polymorphism

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. creative-biostructure.com It provides a unique "fingerprint" for a specific crystalline phase, allowing for confirmation of phase purity and identification of different crystal forms, known as polymorphs. rigaku.comamericanpharmaceuticalreview.com

For Lithium 4-methylpyrimidine-2-carboxylate, PXRD would be used to verify that the bulk synthesized material corresponds to the structure determined by single-crystal analysis. Each crystalline phase produces a distinct diffraction pattern, characterized by a specific set of peak positions (related to the unit cell dimensions) and intensities. researchgate.net

Furthermore, organic salts and coordination complexes frequently exhibit polymorphism, where the same chemical compound can exist in multiple crystalline forms with different physical properties. nih.gov These different polymorphs can arise from variations in crystallization conditions. PXRD is the primary tool for identifying and distinguishing between these polymorphic forms in a bulk sample. creative-biostructure.comrigaku.com While specific polymorphs of Lithium 4-methylpyrimidine-2-carboxylate have not been reported, the potential for their existence is high, and PXRD would be the key analytical method for their investigation.

Spectroscopic Characterization Techniques for Structural Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the coordination environment within a molecule. vandanapublications.com For Lithium 4-methylpyrimidine-2-carboxylate, the FTIR spectrum provides valuable information about the carboxylate group and the pyrimidine ring.

The most diagnostic bands in the spectrum are associated with the carboxylate (COO⁻) group. nih.gov These are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations, which typically appear in the 1550-1650 cm⁻¹ and 1300-1450 cm⁻¹ regions, respectively. hilarispublisher.comresearchgate.net The frequency separation between these two bands, Δν = (νₐₛ - νₛ), is highly sensitive to the coordination mode of the carboxylate ligand. researchgate.net A large Δν value (typically >200 cm⁻¹) suggests a monodentate coordination, whereas a smaller Δν value (<150 cm⁻¹) is indicative of a bidentate (chelating or bridging) mode. An ionic interaction results in a Δν value similar to that of the corresponding sodium salt.

| Coordination Mode | Approximate Δν (cm⁻¹) | Reference |

|---|---|---|

| Ionic | ~160 - 220 | researchgate.net |

| Monodentate | > 200 | researchgate.netresearchgate.net |

| Bidentate Chelating | < 150 | researchgate.net |

| Bidentate Bridging | ~140 - 200 | researchgate.net |

Other significant absorptions in the FTIR spectrum would include:

Pyrimidine Ring Vibrations: C=N and C=C stretching vibrations typically found in the 1400-1600 cm⁻¹ region. vandanapublications.com

C-H Vibrations: Aromatic C-H stretching from the pyrimidine ring (above 3000 cm⁻¹) and aliphatic C-H stretching from the methyl group (around 2850-2960 cm⁻¹). researchgate.nethilarispublisher.com

Metal-Ligand Vibrations: Low-frequency bands corresponding to Li-O and Li-N vibrations, typically observed in the far-infrared region (< 500 cm⁻¹).

These characteristic vibrations collectively provide strong evidence for the formation of the lithium salt and offer insights into its coordination structure. hilarispublisher.com

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, Multinuclear NMR) for Solution-State Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. For Lithium 4-methylpyrimidine-2-carboxylate, a combination of ¹H NMR and multinuclear NMR, specifically ⁷Li and ¹³C NMR, would provide a complete picture of its solution-state structure.

¹H NMR Spectroscopy: The proton NMR spectrum of the 4-methylpyrimidine-2-carboxylate anion is expected to show distinct signals corresponding to the protons on the pyrimidine ring and the methyl group. Based on data for similar compounds like 4-methylpyrimidine, the chemical shifts can be predicted. chemicalbook.comnih.govspectrabase.com The proton on the carbon adjacent to the two nitrogen atoms (C6-H) would be the most deshielded, appearing furthest downfield. The proton at the C5 position would likely appear as a doublet, coupled to the C6-H proton. The methyl group protons would give rise to a singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-methylpyrimidine-2-carboxylate Anion

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H5 | ~7.2-7.4 | Doublet |

| H6 | ~8.6-8.8 | Doublet |

| CH₃ | ~2.5-2.7 | Singlet |

Multinuclear NMR Spectroscopy:

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For Lithium 4-methylpyrimidine-2-carboxylate, techniques such as electrospray ionization (ESI) would be suitable for generating ions of the intact salt or its constituent ions.

The mass spectrum would be expected to show a peak corresponding to the 4-methylpyrimidine-2-carboxylate anion. The primary fragmentation of this anion would likely involve the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation pathway for carboxylic acids and their salts. nih.govsapub.org Further fragmentation of the resulting pyrimidine ring could also be observed, providing valuable structural information. sapub.orgsphinxsai.comresearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for 4-methylpyrimidine-2-carboxylate Anion

| Fragment | Proposed Structure | Predicted m/z |

| [M]⁻ | 4-methylpyrimidine-2-carboxylate | 137.04 |

| [M - CO₂]⁻ | 4-methylpyrimidine anion | 93.05 |

| [M - CO₂ - HCN]⁻ | 66.04 |

Electron Microscopy Studies (e.g., Scanning Electron Microscopy) for Morphological and Nanoscale Features

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface of a solid sample, revealing its morphology and topography. For Lithium 4-methylpyrimidine-2-carboxylate, SEM analysis would be crucial for understanding its solid-state characteristics, such as crystal habit, particle size, and surface features.

Coordination Chemistry and Metal Ligand Bonding Investigations

Nature of the Lithium-Carboxylate Interaction: Ionic Versus Covalent Contributions

The bond between the lithium ion and the oxygen atoms of the carboxylate group is predominantly ionic in character. This is expected due to the significant difference in electronegativity between the highly electropositive alkali metal and the electronegative oxygen atom. The primary driving force for the interaction is the electrostatic attraction between the positive charge of the Li⁺ cation and the negative charge of the carboxylate anion.

However, the lithium ion's small ionic radius and resulting high charge density give it substantial polarizing power. This allows it to distort the electron cloud of the carboxylate oxygen atoms, inducing a degree of covalent character into the Li-O bond. This partial covalency contributes to the stability and specific geometry of the resulting coordination complexes. This blend of ionic and covalent character is a hallmark of lithium coordination chemistry, distinguishing it from its heavier alkali metal counterparts.

Coordination Modes of the 4-Methylpyrimidine-2-Carboxylate Ligand with Lithium Ions

The 4-methylpyrimidine-2-carboxylate anion is a versatile ligand, capable of coordinating to metal ions in several ways. Based on the behavior of the analogous pyrimidine-2-carboxylate ligand, the most prominent coordination mode involves a bidentate chelate formation. In this mode, the ligand binds to a single lithium ion through one of the pyrimidine (B1678525) ring nitrogen atoms (N1) and the adjacent carboxylate oxygen atom, forming a stable five-membered ring.

Furthermore, the ligand can act as a bridge between multiple lithium centers. In the known structure of the parent compound, the ligand acts in a μ2-mode, bridging two adjacent Li⁺ cations using both of its N,O-bonding sites nih.gov. This bridging capability is fundamental to the formation of extended polymeric structures.

Potential Coordination Modes:

Monodentate: Coordination through a single carboxylate oxygen.

Bidentate Chelate: Coordination via N1 and a carboxylate oxygen to the same Li⁺ ion.

Bidentate Bridge: The carboxylate group bridges two different Li⁺ ions.

Tridentate Chelate/Bridge: Involvement of both nitrogen atoms and the carboxylate group in binding to one or more metal centers.

Influence of Substituents and Ancillary Ligands on Coordination Geometry and Stability

Substituent Effects: The presence of the methyl group at the 4-position of the pyrimidine ring is expected to influence the coordination chemistry in two primary ways:

Electronic Effect: The methyl group is weakly electron-donating, which slightly increases the electron density and basicity of the pyrimidine ring. This could potentially strengthen the Li-N bond.

Steric Effect: The methyl group introduces steric bulk near the N3 nitrogen. While the primary chelation typically involves the N1 nitrogen, the steric hindrance at the 4-position could influence the ligand's packing in the solid state and potentially disfavor coordination modes that involve the N3 nitrogen. Studies on other substituted pyrimidine ligands have shown that methyl groups can induce significant changes in the resulting structure, for instance, favoring the formation of linear coordination polymers over discrete dinuclear units rsc.org.

Formation of Coordination Polymers and Supramolecular Architectures with Lithium

The ability of the 4-methylpyrimidine-2-carboxylate ligand to bridge metal centers facilitates the formation of coordination polymers—extended structures built from repeating metal-ligand units.

A prime example of 1D polymer formation is seen in the crystal structure of the unsubstituted analogue, catena-poly[[[aqua-lithium(I)]-μ-pyrimidine-2-carboxyl-ato-κ(4) N (1),O (2):N (3),O (2')] hemihydrate] nih.gov. In this compound, the pyrimidine-2-carboxylate ligands bridge adjacent lithium ions, forming infinite molecular ribbons that extend along the c-axis nih.gov. Each lithium ion is coordinated by the nitrogen and oxygen atoms of the ligand and by an ancillary water molecule, resulting in a stable, repeating polymeric chain nih.gov. It is highly probable that Lithium 4-methylpyrimidine-2-carboxylate would form similar one-dimensional structures.

| Parameter | Description |

|---|---|

| Polymer Type | One-Dimensional (1D) Ribbons |

| Ligand Bridging Mode | μ2-mode, bridging two Li⁺ cations |

| Li⁺ Coordination Geometry | Distorted trigonal-bipyramidal or square-pyramidal |

| Coordinating Species | Pyrimidine-2-carboxylate (N,O donors), Aqua ligand (O donor) |

While 1D chains are a common motif, the assembly of higher-dimensional (2D or 3D) networks is also conceivable. Such architectures could potentially be achieved by:

Removing Ancillary Ligands: Under anhydrous conditions, the N3 nitrogen of the pyrimidine ring might become involved in coordination with an adjacent chain, linking the 1D ribbons into a 2D sheet, provided the steric hindrance from the 4-methyl group allows it.

Introducing Poly-topic Linkers: The use of ancillary ligands that can bridge between the 1D chains could effectively stitch them together into a 3D framework.

The formation of these higher-dimensional structures depends delicately on reaction conditions such as solvent, temperature, and the presence of suitable co-ligands.

Computational and Theoretical Studies on Lithium 4 Methylpyrimidine 2 Carboxylate Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and optimizing the geometry of molecular systems. DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for the study of metal-organic compounds like lithium 4-methylpyrimidine-2-carboxylate. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the compound's stability and reactivity. samipubco.comrsc.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For systems involving metal-ligand interactions, a careful selection of these parameters is essential.

A commonly employed and well-validated hybrid functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which combines the strengths of Hartree-Fock theory and DFT. samipubco.com This functional often provides reliable geometries and electronic properties for a wide range of molecules. For enhanced accuracy, especially in describing non-covalent interactions and electron correlation, methods like RI-MP2 (Resolution of Identity second-order Møller-Plesset perturbation theory) can be utilized. google.com The RI approximation significantly reduces the computational cost of MP2 calculations without a substantial loss of accuracy. google.com

The choice of basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. For lithium 4-methylpyrimidine-2-carboxylate, a split-valence basis set with polarization and diffuse functions, such as the def2-TZVP (triple-zeta valence with polarization) basis set, is often a suitable choice. google.com Diffuse functions are particularly important for accurately describing the electron density of anions and in systems with weak interactions.

Table 1: Representative Computational Parameters for DFT and ab initio Calculations

| Parameter | Selection | Rationale |

| Method | DFT | Good balance of accuracy and computational cost for geometry optimization and electronic properties. samipubco.com |

| Functional | B3LYP | A widely used hybrid functional known for its reliability in predicting molecular properties. samipubco.com |

| Method | RI-MP2 | Higher accuracy for electron correlation and non-covalent interactions. google.com |

| Basis Set | def2-TZVP | Provides a flexible description of the electron density, crucial for accurate results. google.com |

| Solvation Model | CPCM/SMD | Accounts for the influence of a solvent on the molecular properties. |

A key validation of computational methods is the comparison of calculated molecular geometries with experimental data, typically obtained from single-crystal X-ray diffraction. mdpi.com For lithium 4-methylpyrimidine-2-carboxylate, this would involve comparing the computed bond lengths, bond angles, and dihedral angles with those determined experimentally.

Generally, DFT calculations using appropriate functionals and basis sets can reproduce experimental geometries with high accuracy. mdpi.com Any significant discrepancies between the computed and experimental structures can provide deeper insights into intermolecular interactions in the solid state, such as crystal packing effects, which are not always accounted for in gas-phase calculations.

Table 2: Illustrative Comparison of Computed and Experimental Geometrical Parameters

| Parameter | Computed (B3LYP/def2-TZVP) | Experimental (X-ray) |

| Li-O Bond Length (Å) | 1.95 | 1.93 |

| Li-N Bond Length (Å) | 2.05 | 2.03 |

| O-C-O Bond Angle (°) | 125.0 | 124.5 |

| C-N-C Bond Angle (°) | 116.5 | 116.8 |

Detailed Analysis of Metal-Ligand Bonding via Quantum Chemical Methods

Energy Decomposition Analysis (EDA) is a powerful tool for dissecting the interaction energy between molecular fragments. rsc.orgnih.gov In the case of lithium 4-methylpyrimidine-2-carboxylate, the interaction between the Li⁺ cation and the 4-methylpyrimidine-2-carboxylate anion can be decomposed into several physically meaningful terms:

Electrostatic Interaction (ΔE_elstat): The classical electrostatic attraction between the charge distributions of the fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing interaction arising from the overlap of the electron clouds of the fragments.

Orbital Interaction (ΔE_orb): The stabilizing interaction due to the mixing of the orbitals of the fragments, which is indicative of covalent character.

Dispersion Interaction (ΔE_disp): The attractive interaction arising from electron correlation effects.

This analysis provides a quantitative picture of the bonding, revealing the relative importance of ionic and covalent contributions. rsc.org

Table 3: Hypothetical Energy Decomposition Analysis Results for Li⁺ and 4-methylpyrimidine-2-carboxylate⁻ Interaction

| Interaction Term | Energy (kcal/mol) | Percentage of Total Attraction |

| ΔE_elstat | -120.0 | 75% |

| ΔE_Pauli | 80.0 | - |

| ΔE_orb | -35.0 | 22% |

| ΔE_disp | -5.0 | 3% |

| Total Interaction Energy | -80.0 | 100% |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's electronic stability. researchgate.netirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity. irjweb.com

In lithium 4-methylpyrimidine-2-carboxylate, the HOMO is typically localized on the carboxylate and pyrimidine (B1678525) ring of the anion, while the LUMO may have contributions from both the ligand and the lithium cation. The analysis of these frontier orbitals can provide insights into the charge transfer processes within the molecule and its potential reactivity towards other chemical species. nih.govnih.gov

Table 4: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.0 |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to characterize chemical bonds. researchgate.net QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points can reveal the nature of the interaction.

For the Li-O and Li-N bonds in lithium 4-methylpyrimidine-2-carboxylate, the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCPs can be calculated. A low electron density and a positive Laplacian are characteristic of closed-shell interactions, typical of ionic bonds. Conversely, a high electron density and a negative Laplacian indicate a shared-shell interaction, characteristic of covalent bonds.

Table 5: Illustrative QTAIM Parameters for Metal-Ligand Bonds

| Bond | ρ (au) | ∇²ρ (au) | H(r) (au) | Interpretation |

| Li-O | 0.045 | 0.20 | > 0 | Predominantly ionic |

| Li-N | 0.035 | 0.15 | > 0 | Predominantly ionic |

Molecular Dynamics Simulations for Understanding Adsorption and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules and materials at an atomic level. mdpi.com In the context of Lithium 4-methylpyrimidine-2-carboxylate, MD simulations can provide crucial insights into its adsorption onto surfaces and its behavior at interfaces, which is essential for applications such as battery electrolytes and surface coatings. These simulations model the interactions between the individual atoms of the system and their motion over time, allowing for the prediction of macroscopic properties from microscopic behavior. mdpi.com

Simulations can also model the adsorption of Lithium 4-methylpyrimidine-2-carboxylate onto a specific surface, such as graphite or a metal oxide. By analyzing the trajectory of the molecules, researchers can determine the preferred orientation of the molecule on the surface and the binding energy of adsorption. This information is vital for understanding the formation of the solid-electrolyte interphase (SEI) layer in batteries, which plays a crucial role in battery performance and stability.

A hypothetical MD simulation of Lithium 4-methylpyrimidine-2-carboxylate in an electrolyte solution could reveal the following:

| Simulation Parameter | Predicted Outcome for Lithium 4-methylpyrimidine-2-carboxylate | Significance |

|---|---|---|

| Li-O (carboxylate) RDF | Strong peak at ~2.0 Å, indicating a primary solvation shell. | Reveals the close coordination of the carboxylate group with the lithium ion. |

| Li-N (pyrimidine) RDF | Weaker and broader peaks compared to Li-O, suggesting secondary coordination. | Indicates the potential for the pyrimidine ring to participate in the solvation structure. |

| Diffusion Coefficient of Li+ | Dependent on the concentration and solvent, but expected to be influenced by the bulky anion. | A key factor in determining the ionic conductivity of the electrolyte. |

| Adsorption Energy on Graphite | Negative value, indicating favorable adsorption. | Suggests the compound's potential to contribute to the SEI layer. |

These simulations can guide the rational design of new materials and electrolytes with improved properties by providing a molecular-level understanding of their behavior. researchgate.net

Theoretical Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis, XPS Valence Spectra)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For Lithium 4-methylpyrimidine-2-carboxylate, methods like Time-Dependent Density Functional Theory (TD-DFT) are particularly useful for predicting its electronic absorption spectrum (UV-Vis), while DFT calculations can aid in the analysis of X-ray Photoelectron Spectroscopy (XPS) valence spectra. nih.govnih.govmedcraveonline.com

TD-DFT for UV-Vis Spectra:

TD-DFT is a quantum chemical method used to calculate the excited state properties of molecules, which directly relate to their UV-Vis absorption spectra. medcraveonline.com The calculation provides information about the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption peaks). nih.gov

For Lithium 4-methylpyrimidine-2-carboxylate, the UV-Vis spectrum is expected to be dominated by electronic transitions within the 4-methylpyrimidine-2-carboxylate anion. The pyrimidine ring is an aromatic system with π and π* orbitals, and the carboxylate group also has non-bonding (n) and π* orbitals. Therefore, n → π* and π → π* transitions are anticipated. The presence of the methyl group and the carboxylate group will influence the energy levels of these orbitals and thus the position of the absorption maxima (λmax).

A theoretical prediction of the UV-Vis spectrum of 4-methylpyrimidine-2-carboxylate anion would likely show the following features:

| Transition Type | Predicted λmax (nm) | Associated Molecular Orbitals | Expected Intensity |

|---|---|---|---|

| π → π | ~200-250 | HOMO (π) to LUMO (π) | Strong |

| n → π | ~270-300 | HOMO-1 (n) to LUMO (π) | Weak |

The interaction with the lithium cation is generally expected to cause a slight blue shift (a shift to shorter wavelengths) in the absorption bands due to the stabilization of the ground state. researchgate.net

XPS Valence Spectra:

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of a material. acs.orgresearchgate.net While core-level XPS is widely used, the analysis of the valence band region provides a fingerprint of the molecular orbitals. nih.govresearchgate.net DFT calculations can be used to simulate the XPS valence spectrum by calculating the density of states (DOS), which can then be compared with the experimental spectrum to aid in its interpretation. nih.gov

For Lithium 4-methylpyrimidine-2-carboxylate, the valence spectrum would be a superposition of the contributions from the lithium cation and the 4-methylpyrimidine-2-carboxylate anion. The spectrum would show features corresponding to the C 2s, C 2p, N 2s, N 2p, and O 2s, O 2p atomic orbitals that combine to form the molecular orbitals of the anion, as well as the Li 1s orbital.

Reactivity and Reaction Mechanisms of Lithium 4 Methylpyrimidine 2 Carboxylate

Reactions with Organometallic Reagents

Organometallic reagents, especially organolithium compounds, are highly reactive species that can act as both potent bases and strong nucleophiles. wikipedia.org Their interaction with lithium 4-methylpyrimidine-2-carboxylate can proceed via two primary competitive pathways: deprotonation at the activated methyl group or nucleophilic attack at the carboxylate carbon.

Organolithium reagents are powerful bases capable of abstracting protons from carbon acids. wikipedia.orgorganicchemistrydata.org In the case of lithium 4-methylpyrimidine-2-carboxylate, the methyl group at the C4 position of the pyrimidine (B1678525) ring is susceptible to deprotonation. The electron-withdrawing nature of the heterocyclic ring acidifies the protons of the methyl group, making them the most likely site for initial deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or even sterically hindered organolithium reagents. organicchemistrydata.org

This acid-base reaction results in the formation of a lithiated carbanion species at the 4-methyl position. This pathway is favored when using hindered amide bases, which exhibit a greater selectivity for proton abstraction over nucleophilic addition. organicchemistrydata.org The resulting organolithium species is a valuable intermediate for subsequent C-C bond-forming reactions, allowing for the introduction of various electrophiles at the methyl position.

While carboxylate anions are generally resistant to nucleophilic attack due to their negative charge, highly reactive organolithium reagents can add to the electrophilic carbonyl carbon. libretexts.orgorganicchemistrytutor.com Unlike Grignard reagents, which typically only engage in an acid-base reaction with the acidic protons of a carboxylic acid, organolithium compounds can perform a subsequent nucleophilic addition. organicchemistrytutor.comlibretexts.org

The reaction with a second equivalent of an organolithium reagent (R-Li) proceeds via the following mechanism:

Nucleophilic Attack: The nucleophilic carbon of the organolithium reagent attacks the carbonyl carbon of the lithium carboxylate.

Formation of a Geminal Dianion: This addition breaks the C=O pi bond, resulting in a tetrahedral intermediate known as a geminal dianion, where two negatively charged oxygen atoms are attached to the same carbon. organicchemistrytutor.com

Acidic Workup: This dianion intermediate is stable until an acidic workup is performed. Upon protonation, the geminal diol rapidly eliminates a molecule of water to yield a ketone.

This transformation provides a direct route for converting the carboxylate into a ketone, for instance, reacting lithium 4-methylpyrimidine-2-carboxylate with two equivalents of methyl lithium would yield 2-acetyl-4-methylpyrimidine after workup. organicchemistrytutor.com

| Organometallic Reagent | Primary Reaction Pathway | Intermediate Species | Final Product (after workup) |

|---|---|---|---|

| Lithium Diisopropylamide (LDA) | Deprotonation | Lithiated 4-methyl group | (2-(Lithium carboxylate)-pyrimidin-4-yl)methyl)lithium |

| Methyl Lithium (2 equivalents) | Nucleophilic Addition | Geminal Dianion | 2-Acetyl-4-methylpyrimidine |

| Grignard Reagent (e.g., CH₃MgBr) | No reaction (carboxylate is unreactive) | No reaction | Starting Material Recovered |

Reduction Chemistry with Hydride Reagents (e.g., LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids and their salts to primary alcohols. masterorganicchemistry.comic.ac.uk The reaction involves the delivery of hydride ions (H⁻) to the carbonyl carbon.

While the standard outcome for the LiAlH₄ reduction of a carboxylate is a primary alcohol, the presence of the pyrimidine ring in lithium 4-methylpyrimidine-2-carboxylate introduces a unique reactivity profile. Studies on related pyrimidine carboxylates have shown that LiAlH₄ can reduce not only the carboxylate group but also the electron-deficient heterocyclic ring itself. researchgate.net

The reduction likely proceeds through two potential stages:

Carboxylate Reduction: The initial reduction converts the carboxylate group to the corresponding primary alcohol, (4-methylpyrimidin-2-yl)methanol. This step is facilitated by the Lewis acidic lithium ion, which coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. stackexchange.com

Ring Reduction: The strong nucleophilic nature of LiAlH₄ can lead to a subsequent hydride addition to the pyrimidine ring. The electron-withdrawing character of the ring's nitrogen atoms makes it susceptible to nucleophilic attack, potentially yielding dihydropyrimidine derivatives as the final products. researchgate.net This reactivity is distinct from simple aromatic carboxylates, where the aromatic ring is typically inert to LiAlH₄.

| Reagent | Expected Product (Standard Carboxylate) | Observed/Potential Product (Pyrimidine Carboxylate) | Reason for Unique Reactivity |

|---|---|---|---|

| LiAlH₄ | Primary Alcohol | Primary Alcohol and/or Dihydropyrimidine derivatives | The electron-deficient pyrimidine ring is also susceptible to hydride attack. researchgate.net |

Stability and Transformation Pathways in Solution, including Disproportionation

The stability of lithium 4-methylpyrimidine-2-carboxylate in solution is a critical factor in its reactivity. Research on related lithium carboxylates, such as lithium β-ketocarboxylates, has shown that they can undergo decarboxylative disproportionation in solvents like tetrahydrofuran (THF). nih.govacs.org This process involves the reaction of two molecules of the lithium carboxylate to yield a ketone and a dianionic species, effectively depleting the starting material. acs.org

While lithium 4-methylpyrimidine-2-carboxylate is not a β-ketocarboxylate and is expected to be more stable, the potential for disproportionation or other transformation pathways under thermal or catalytic conditions exists. Such pathways could involve intermolecular reactions leading to the formation of 4-methylpyrimidine and dicarboxylated pyrimidine species. The stability is significantly influenced by the solvent and the presence of other salts. nih.govacs.org

Influence of Lithium Counterions and Solvent Environment on Reactivity

The lithium counterion is not merely a spectator ion; it plays a crucial role in the reactivity of the compound. As a Lewis acid, the Li⁺ ion coordinates with the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate. This coordination polarizes the C=O bond, increasing its susceptibility to nucleophilic attack by organometallic or hydride reagents. masterorganicchemistry.comstackexchange.com

The solvent environment significantly modulates this effect. Coordinating solvents like THF or diethyl ether can solvate the lithium ion, influencing its Lewis acidity and the aggregation state of the salt in solution. nih.govacs.org Furthermore, the presence of other lithium salts, such as lithium iodide, has been shown to stabilize related lithium carboxylates in solution, preventing side reactions like disproportionation. acs.orgacs.org The choice of solvent can therefore fine-tune the reactivity and selectivity of reactions, for instance, by favoring deprotonation over nucleophilic addition or by stabilizing intermediates. organicchemistrydata.org

Academic and Research Applications of Lithium 4 Methylpyrimidine 2 Carboxylate Chemistry

Role in Coordination Polymer and Metal-Organic Framework Design and Functionalization

Lithium 4-methylpyrimidine-2-carboxylate, and more broadly its corresponding ligand, 4-methylpyrimidine-2-carboxylic acid, serves as a versatile building block in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The ligand's utility stems from its distinct coordination sites: the bidentate carboxylate group and the nitrogen atoms of the pyrimidine (B1678525) ring. This arrangement allows it to act as a chelating and bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional networks.

The pyrimidine-2-carboxylate moiety typically coordinates to metal ions through one nitrogen atom of the pyrimidine ring and an oxygen atom from the carboxylate group, forming a stable five-membered chelate ring. The second oxygen atom of the carboxylate group can then bridge to an adjacent metal center, facilitating the formation of polymeric structures. The specific architecture of the resulting CP or MOF is influenced by several factors, including the coordination geometry of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of auxiliary ligands. iaea.org

The 4-methyl group on the pyrimidine ring, while not directly involved in coordination, provides functionalization. It can influence the steric environment around the metal center, potentially affecting the final topology of the framework. Furthermore, this methyl group can modify the properties of the resulting framework, such as its solubility, porosity, and guest-host interactions, by altering the hydrophobicity of the pores. The synthesis of CPs and MOFs often involves the reaction of a metal salt with the ligand under hydrothermal or solvothermal conditions. mdpi.comnih.gov The structural diversity of these materials makes them promising candidates for applications in gas storage, catalysis, and photoluminescence. mdpi.comnih.gov

| Framework Type | Metal Ion (Example) | Ligand Coordination Modes | Resulting Structure | Potential Application |

| Coordination Polymer | Cu(II), Co(II), Zn(II) | Chelating (N, O), Bridging (O) | 2D Layers or 3D Frameworks | Gas Adsorption, Luminescence |

| Metal-Organic Framework | Lanthanides (e.g., Dy, Nd) | Chelating & Bridging | 2D Layers | Magnetism, Luminescence |

Exploration as Precursors in the Synthesis of Inorganic and Organic Materials (e.g., Metal Nanoclusters)

Lithium 4-methylpyrimidine-2-carboxylate is explored as a precursor for synthesizing a variety of materials due to its chemical composition and thermal decomposition characteristics. In the synthesis of inorganic materials, it can serve as a single-source precursor or in combination with other metal salts. For instance, MOFs constructed using 4-methylpyrimidine-2-carboxylate can be used as templates or sacrificial precursors to create porous metal oxides or carbon-based materials. mdpi.com Upon controlled thermal treatment (calcination) in a specific atmosphere, the organic ligand decomposes, leaving behind a nanostructured inorganic material that often retains the morphology of the parent MOF. mdpi.com This method provides a route to materials with high surface areas and tailored porosities, which are beneficial for applications in energy storage and catalysis.

In the realm of nanomaterials, the 4-methylpyrimidine-2-carboxylate ligand can function as a capping or stabilizing agent in the synthesis of metal nanoclusters (NCs). nih.govnih.gov The nitrogen and oxygen atoms of the ligand can coordinate to the surface of growing nanoparticles, preventing their aggregation and controlling their size and shape. nih.gov The bottom-up synthesis of NCs often involves the reduction of metal salts in the presence of such stabilizing agents. nih.gov The resulting ligand-protected nanoclusters can exhibit unique photophysical properties, such as fluorescence, making them suitable for applications in bio-sensing and imaging. nih.gov

| Material Synthesized | Role of Li 4-methylpyrimidine-2-carboxylate | Synthesis Method | Key Feature of Product |

| Porous Metal Oxides | MOF Precursor | Calcination of MOF | High Surface Area, Controlled Porosity |

| Metal Nanoclusters (e.g., Au, Ag) | Capping/Stabilizing Agent | Chemical Reduction | Controlled Size, Enhanced Stability, Fluorescence |

| Lithium-containing Ceramics | Lithium & Carbon Source | Thermal Decomposition | Phase-pure inorganic material |

Investigation in Surface Chemistry and Adsorption Phenomena (e.g., Corrosion Inhibition Mechanisms)

The 4-methylpyrimidine-2-carboxylate anion is investigated for its potential role in surface chemistry, particularly as a corrosion inhibitor for metals in acidic environments. The effectiveness of pyrimidine derivatives in corrosion inhibition is well-documented and stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

The adsorption mechanism involves the interaction of the lone pair electrons of the nitrogen and oxygen atoms in the pyrimidine and carboxylate groups, respectively, with the vacant d-orbitals of the metal atoms on the surface. The pyrimidine ring can lie flat on the metal surface, maximizing its coverage. This adsorption process blocks the active sites where corrosion (oxidation of the metal) would typically occur. The presence of the 4-methylpyrimidine-2-carboxylate anion in a solution can thus significantly reduce the rate of corrosion. nih.govresearchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the inhibition efficiency. Polarization studies often indicate that such compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. nih.gov The strength of the adsorption and the effectiveness of the inhibition depend on the concentration of the inhibitor, the nature of the metal, and the composition of the corrosive environment. researchgate.net Lithium salts, in general, have also been explored as leachable corrosion inhibitors in coatings. tudelft.nl

Contribution to Fundamental Electrolyte Research for Advanced Lithium Batteries (focus on understanding ion transport mechanisms and interfacial stability)

Lithium 4-methylpyrimidine-2-carboxylate holds potential as a component in electrolytes for advanced lithium batteries, either as the primary salt or, more likely, as an additive to improve performance. Its contribution to fundamental research lies in understanding how the structure of the anion affects critical electrolyte properties like ion transport and interfacial stability. rsc.orgnih.gov

| Research Area | Role of 4-methylpyrimidine-2-carboxylate Anion | Key Properties Investigated |

| Ion Transport | Li⁺ Solvation Environment | Ionic Conductivity, Li⁺ Transference Number, Desolvation Energy |

| Interfacial Stability | SEI/CEI Formation | SEI Composition, Electrochemical Stability Window, Cycling Stability |

| Dendrite Suppression | Guiding Uniform Li Deposition | Coulombic Efficiency, Anode Morphology |

Utilization as a Synthetic Building Block in Complex Organic and Inorganic Chemistry

Lithium 4-methylpyrimidine-2-carboxylate, and its parent acid, are valuable synthetic building blocks for constructing more complex molecules in both organic and inorganic chemistry. chemscene.com

In inorganic and coordination chemistry , its primary role is that of a ligand, as detailed in section 7.1. It is a bifunctional linker that allows for the systematic construction of coordination compounds with predictable geometries and topologies. iaea.orgmdpi.com By reacting it with various transition metals, lanthanides, or main group elements, chemists can synthesize a vast array of discrete molecules, clusters, and extended frameworks (MOFs). The ability to form stable chelate rings makes it a reliable component in the design of supramolecular assemblies. rsc.org

In organic synthesis , 4-methylpyrimidine-2-carboxylic acid can be a versatile starting material. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid halides, enabling its incorporation into larger organic molecules. The pyrimidine ring itself can undergo further functionalization. For example, the methyl group could be a site for further reactions, or the aromatic protons could be substituted through various organic reactions. This allows for the synthesis of complex heterocyclic compounds, which are often of interest in medicinal chemistry and materials science. The combination of a heterocyclic ring and a carboxylic acid function in one molecule makes it a powerful intermediate for creating target molecules with specific electronic, optical, or biological properties. chemrxiv.org

Q & A

Q. What are the optimal synthetic routes for preparing lithium 4-methylpyrimidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves two steps: (1) hydrolysis of the ester precursor (e.g., methyl 4-methylpyrimidine-2-carboxylate) under basic conditions to form the carboxylic acid, and (2) neutralization with lithium hydroxide to yield the lithium salt. Reaction optimization requires careful control of temperature (60–80°C for hydrolysis) and stoichiometric ratios (1:1 LiOH to acid). Solvent selection (e.g., aqueous ethanol) impacts crystallization efficiency. Purity can be confirmed via HPLC or titration .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of lithium 4-methylpyrimidine-2-carboxylate?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrimidine ring substitution pattern and carboxylate formation. Infrared (IR) spectroscopy identifies the carboxylate anion (stretching bands ~1550–1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight (theoretical m/z for C₇H₅LiN₂O₂: 152.06). X-ray crystallography may resolve lithium coordination geometry, though this is less common due to hydration sensitivity .

Q. How does the lithium counterion influence the compound’s solubility and reactivity compared to other alkali metal salts?

Lithium enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to sodium or potassium salts, facilitating its use in organometallic reactions. The smaller ionic radius of Li⁺ may promote tighter ion pairing, affecting nucleophilic reactivity in cross-coupling reactions. Comparative studies using conductivity measurements or solubility assays are recommended .

Advanced Research Questions

Q. What mechanistic insights govern the compound’s reactivity in cross-coupling or coordination chemistry?

The carboxylate group acts as a weak-field ligand, enabling coordination to transition metals (e.g., Pd, Ir) in catalytic cycles. Density Functional Theory (DFT) simulations can model electron density distribution to predict binding sites. Experimental validation via cyclic voltammetry or X-ray absorption spectroscopy (XAS) is advised to assess redox behavior and metal-ligand interactions .

Q. How can computational methods (e.g., molecular docking) predict the biological activity of lithium 4-methylpyrimidine-2-carboxylate?

Molecular docking with proteins (e.g., kinases or nucleic acid-binding enzymes) can identify potential binding pockets. Pyrimidine derivatives often interact via π-π stacking or hydrogen bonding. Pair computational predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) to validate activity. Adjust protonation states in simulations to account for physiological pH .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) across studies?

Contradictions often arise from differences in hydration states or impurities. Reproduce experiments under standardized conditions (e.g., anhydrous vs. hydrated forms). Use thermogravimetric analysis (TGA) to assess hydration and differential scanning calorimetry (DSC) for melting behavior. Cross-reference with high-purity samples (≥98%, confirmed by elemental analysis) .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and identify breakdown products (e.g., decarboxylation or ring-opening). Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .

Q. What protocols ensure reproducibility in synthesizing and characterizing lithium 4-methylpyrimidine-2-carboxylate?

Document all parameters: solvent purity, stirring rate, drying methods (e.g., lyophilization vs. vacuum oven), and storage conditions (desiccated, inert atmosphere). Share raw spectral data (NMR, IR) in supplementary materials. Collaborative inter-laboratory validation reduces methodological bias .

Q. How can researchers leverage the compound’s heterocyclic framework for designing novel derivatives with enhanced properties?

Use the carboxylate as a handle for functionalization:

- Amide coupling with amines (EDC/HOBt).

- Metal-catalyzed C–H activation to introduce aryl/alkyl groups.

Screen derivatives via high-throughput crystallography or solubility assays to prioritize candidates for biological testing .

Data Interpretation and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response data in biological assays involving this compound?

Use nonlinear regression (e.g., log-dose vs. response) to calculate IC₅₀ values. Include error propagation for triplicate measurements and report confidence intervals. For ambiguous results, apply Bayesian hierarchical models to account for batch effects .

Q. How should researchers address discrepancies between computational predictions and experimental outcomes in reactivity studies?

Re-evaluate force field parameters in simulations or verify protonation states. Experimentally validate intermediate species (e.g., via in situ IR or trapping experiments). Publish negative results to inform future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.